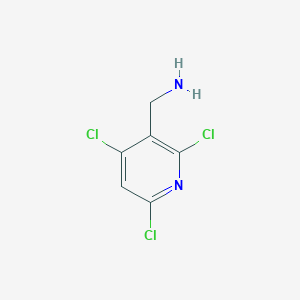
(2,4,6-Trichloropyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4,6-Trichloropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H5Cl3N2 It is a derivative of pyridine, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and a methanamine group is attached at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by the introduction of the methanamine group. One common method involves the reaction of 2,4,6-trichloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in these processes.
化学反应分析
Types of Reactions
(2,4,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
(2,4,6-Trichloropyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2,4,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The chlorine atoms and methanamine group play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyridine: Lacks the methanamine group but shares the chlorination pattern.
3-Aminopyridine: Contains the methanamine group but lacks the chlorine atoms.
2,4-Dichloropyridine: Similar structure with two chlorine atoms instead of three.
Uniqueness
(2,4,6-Trichloropyridin-3-yl)methanamine is unique due to the combination of three chlorine atoms and a methanamine group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic processes and applications.
属性
分子式 |
C6H5Cl3N2 |
|---|---|
分子量 |
211.5 g/mol |
IUPAC 名称 |
(2,4,6-trichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H5Cl3N2/c7-4-1-5(8)11-6(9)3(4)2-10/h1H,2,10H2 |
InChI 键 |
DARNESXNPABUBC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)Cl)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)

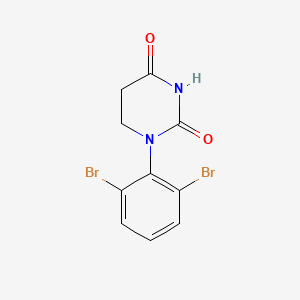
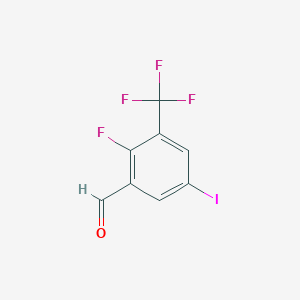
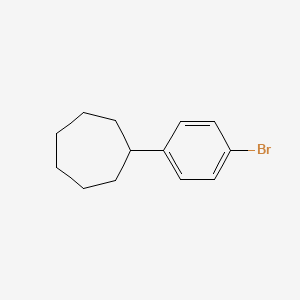
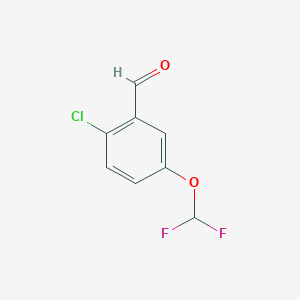
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
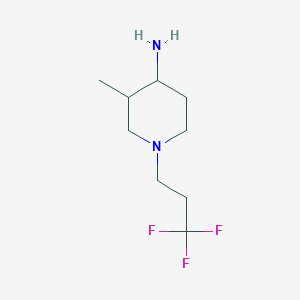
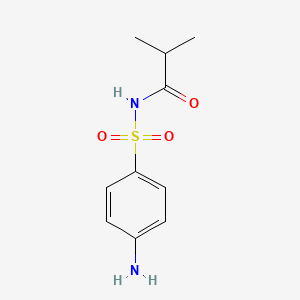
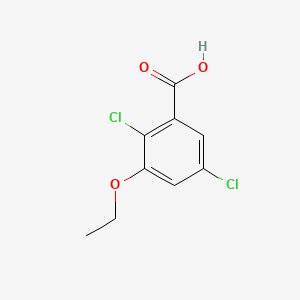
![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)

